Product packaging for 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole(Cat. No.:CAS No. 25752-18-5)

6-Phenylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B2957582
CAS No.: 25752-18-5
M. Wt: 201.25
InChI Key: GFPSTSCYNCOYTN-UHFFFAOYSA-N
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Description

The 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole scaffold is a fused bicyclic heterocycle of significant interest in medicinal chemistry, particularly in the field of anticancer drug discovery . This versatile core structure serves as a key building block for the synthesis of novel bioactive compounds. Derivatives of this scaffold have demonstrated promising in vitro antiproliferative activity against a panel of resistant pancreatic ductal adenocarcinoma (PDAC) cell lines, including SUIT-2, Capan-1, and Panc-1 . Specific analogues, such as the 2-(4-nitrophenyl) derivative, have shown potent activity with half-maximal inhibitory concentration (IC50) values ranging from 5.11 to 5.5 µM across these cell lines . Beyond direct growth inhibition, some compounds based on this scaffold have also been reported to significantly inhibit cancer cell migration , suggesting potential utility in suppressing metastasis . The biological profile of this scaffold is highly tunable, with research indicating that modifications at the C-2 position significantly impact its efficacy and selectivity against various cancer cell lines . The broad therapeutic potential of the imidazo[2,1-b][1,3,4]thiadiazole scaffold is well-documented, with activities including antimicrobial, anticonvulsant, anti-inflammatory, and enzyme inhibition also reported . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this product with appropriate care, referring to the Safety Data Sheet for proper handling and storage information, typically recommended to be in a dark place under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3S B2957582 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 25752-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-4-8(5-3-1)9-6-13-10(12-9)14-7-11-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPSTSCYNCOYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Phenylimidazo 2,1 B 1 2 3 Thiadiazole and Its Derivatives

Classical Synthesis Routes to the Imidazo[2,1-b]nih.govtandfonline.comresearchgate.netthiadiazole Nucleus

The fundamental structure of the imidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazole nucleus is most commonly assembled through established condensation reactions, a testament to the efficiency and reliability of these methods.

Condensation Reactions with 5-(Phenyl)-1,3,4-thiadiazole-2-amine Precursors

The most prevalent and well-established method for synthesizing the 6-phenylimidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazole scaffold is the condensation reaction between a 2-amino-5-phenyl-1,3,4-thiadiazole precursor and an α-haloketone, typically a phenacyl bromide. researchgate.netmdpi.comnih.govnih.gov This reaction is a variation of the Hantzsch thiazole (B1198619) synthesis.

The process begins with the synthesis of the 2-amino-5-phenyl-1,3,4-thiadiazole intermediate. This is generally achieved by the cyclization of thiosemicarbazide (B42300) with a benzoic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride. tandfonline.comnih.govmdpi.com Once the thiadiazole precursor is obtained, it is reacted with a substituted or unsubstituted phenacyl bromide in a suitable solvent, such as absolute ethanol. The mixture is typically heated under reflux for several hours. researchgate.netnih.gov The reaction proceeds through the initial formation of a hydrobromide salt intermediate, which is then neutralized, often with a weak base like sodium carbonate, to yield the final 6-phenylimidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazole product. researchgate.netmdpi.com This dehydrative cyclization is an efficient route to the fused heterocyclic system. mdpi.com

Table 1: Examples of Condensation Reactions for Synthesis
Thiadiazole Precursorα-Haloketone ReagentReaction ConditionsProductReference
5-Phenyl-1,3,4-thiadiazol-2-aminePhenacyl bromideEthanol, Reflux6-Phenylimidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazole nih.gov
5-(p-tolyl)-1,3,4-thiadiazol-2-aminePhenacyl bromideEthanol, Reflux2-(p-tolyl)-6-phenylimidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazole mdpi.com
5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine2-Bromo-1-phenylethanoneAnhydrous Ethanol, Reflux, 24h3-(6-Phenylimidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazol-2-yl)-1H-indole nih.gov

Functionalization and Derivatization Strategies at Key Positions

Once the core 6-phenylimidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazole structure is formed, it can be further modified at several positions to tune its properties. The most common sites for derivatization are the 2-, 5-, and 6-positions.

Substitutions at the 2-Position

The 2-position of the imidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazole ring can be functionalized either by starting with a pre-substituted 2-amino-5-phenyl-1,3,4-thiadiazole or through post-synthetic modification. A key strategy for the latter involves the synthesis of a 2-bromo-6-phenylimidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazole intermediate. This is achieved by reacting 2-amino-5-bromo-1,3,4-thiadiazole with phenacyl bromide. osi.lv The bromine atom at the 2-position is then susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, such as secondary amines. osi.lv This provides a versatile handle for creating a range of derivatives. nih.govsemanticscholar.org

Table 2: Examples of Substitutions at the 2-Position
Starting MaterialReagentResulting 2-Position SubstituentReference
2-Bromo-6-phenylimidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazoleSecondary Amines (e.g., Morpholine)Morpholino group osi.lv
5-(Benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-aminePhenacyl bromide (via condensation)Benzo[d]thiazole group semanticscholar.org
5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-aminePhenacyl bromide (via condensation)1H-Indole group nih.gov

Substitutions at the 5-Position

The 5-position of the imidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazole nucleus is the most reactive site for electrophilic substitution. mdpi.comnih.gov This reactivity allows for the introduction of a variety of functional groups. For instance, the Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, can introduce a formyl (-CHO) group at this position. researchgate.net Other electrophilic substitution reactions, such as coupling with aryl diazonium salts or Mannich reactions, have also been successfully employed to functionalize the C5 position, leading to 5-arylazo or 5-(aminomethyl) derivatives, respectively. eesa-journal.com

Table 3: Examples of Electrophilic Substitutions at the 5-Position
Starting MaterialElectrophilic Reagent/ReactionResulting 5-Position SubstituentReference
6-Phenyl-2-(4-methylbenzyl)imidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazoleVilsmeier-Haack (POCl₃/DMF)Formyl (-CHO) researchgate.net
6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazolesAryl diazonium chloridesArylazo (-N=N-Ar) mdpi.com
6-(4-iodophenyl)-2-R-imidazo[2,1-b] nih.govtandfonline.comresearchgate.net-thiadiazoleMannich ReactionAlkyl/heterylaminomethyl (-CH₂-NR₂) eesa-journal.com

Substitutions at the 6-Position (Phenyl Ring Modifications)

Modifications to the phenyl ring at the 6-position are most commonly incorporated by utilizing appropriately substituted starting materials in the classical condensation synthesis. researchgate.netmdpi.comsemanticscholar.org By choosing a phenacyl bromide with desired substituents on its phenyl ring, a wide variety of 6-aryl-imidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazoles can be prepared. nih.gov This approach has been used to introduce electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, bromo, fluoro, nitro) onto the 6-phenyl moiety. mdpi.comnih.govsemanticscholar.org This strategy is fundamental to structure-activity relationship studies, as substitutions on this ring can significantly influence the molecule's biological properties. semanticscholar.org

Table 4: Examples of 6-Position Phenyl Ring Modifications via Substituted Phenacyl Bromides
Amine PrecursorSubstituted Phenacyl BromideResulting 6-Position SubstituentReference
2-Amino-5-(4-methylbenzyl)-1,3,4-thiadiazole2-Bromo-1-(4-chlorophenyl)ethanone6-(4-Chlorophenyl) researchgate.net
2-Amino-5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazole2-Bromo-1-(4-bromophenyl)ethanone6-(4-Bromophenyl) semanticscholar.org
2-Amino-5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazole2-Bromo-1-(4-nitrophenyl)ethanone6-(4-Nitrophenyl) semanticscholar.org
2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole2-Bromo-1-(4-methoxyphenyl)ethanone6-(4-Methoxyphenyl) nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of imidazo[2,1-b]thiadiazole derivatives, aiming to reduce the environmental impact of chemical processes. Key advancements include the use of ionic liquids as recyclable reaction media and the development of highly efficient one-pot multicomponent reactions.

Ionic Liquid-Promoted Syntheses

Ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents due to their unique properties, including low vapor pressure, high thermal stability, and excellent solvating ability. Their application in the synthesis of imidazo[2,1-b]thiadiazole derivatives has been shown to enhance reaction rates and facilitate product isolation.

A notable example is the use of 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as a catalyst and solvent in the synthesis of various derivatives. Research has demonstrated that the use of [Bmim]Br can lead to excellent yields in shorter reaction times compared to traditional methods. For instance, the one-pot, three-component synthesis of thiazole–imidazo[2,1-b]thiadiazole hybrids has been successfully achieved using [Bmim]Br, highlighting the efficiency of this ionic liquid in promoting complex chemical transformations.

Table 1: Ionic Liquid-Promoted Synthesis of 6-Phenylimidazo[2,1-b]thiadiazole Derivatives

Ionic LiquidStarting MaterialsReaction ConditionsYield (%)Reference
[Bmim]Br2-Amino-5-phenyl-1,3,4-thiadiazole, phenacyl bromide, aromatic aldehyde80°C, 30-45 min82-96
[bmim]BF42-Amino-1,3,4-thiadiazole (B1665364), 2-bromoacetophenone100°C, 2h>90

One-Pot Reaction Efficiencies

One-pot multicomponent reactions (MCRs) represent a highly efficient synthetic strategy, as they allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste, time, and energy consumption. The synthesis of the imidazo[2,1-b]thiadiazole scaffold is well-suited to one-pot approaches.

A facile and efficient one-pot, three-component synthesis of 1-((6-phenylimidazo[2,1-b]thiadiazol-5-yl)methylene)-2-(4-phenylthiazol-2-yl)hydrazine derivatives has been reported. This reaction proceeds by the initial formation of the 6-phenylimidazo[2,1-b]thiadiazole core, followed by an in-situ reaction with a thiazole derivative. This approach not only simplifies the synthetic procedure but also provides access to a diverse range of derivatives with high yields. The reaction of 2-amino-1,3,4-thiadiazoles with α-haloketones is a cornerstone for building the imidazo[2,1-b]thiadiazole core in a one-pot fashion.

Table 2: One-Pot Syntheses of 6-Phenylimidazo[2,1-b]thiadiazole Derivatives

ReactantsCatalyst/SolventReaction ConditionsProductYield (%)Reference
2-Amino-5-substituted-1,3,4-thiadiazole, substituted phenacyl bromide, thiosemicarbazide[Bmim]Br, Ethanol80°C, 30-45 min1-((2-substituted-6-substituted-imidazo[2,1-b]thiadiazol-5-yl)methylene)-2-(4-substituted-thiazol-2-yl)hydrazine derivatives82-96
5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine, 2-bromoethanone derivativesAnhydrous ethanolReflux, 24 h3-(6-phenylimidazo[2,1-b]thiadiazol-2-yl)-1H-indole derivatives60-81

Mechanistic Insights into the Formation of Imidazo[2,1-b]thiadiazole Derivatives

The formation of the imidazo[2,1-b]thiadiazole ring system generally proceeds through a Hantzsch-type condensation reaction between a 2-amino-1,3,4-thiadiazole derivative and an α-halocarbonyl compound. The reaction mechanism involves a sequence of nucleophilic substitution, addition, and dehydration steps.

The initial step is the nucleophilic attack of the exocyclic amino group of the 2-amino-1,3,4-thiadiazole on the α-carbon of the α-haloketone, leading to the displacement of the halide ion and the formation of an N-alkylated intermediate. This is followed by an intramolecular cyclization, where the endocyclic nitrogen atom of the thiadiazole ring attacks the carbonyl carbon of the newly introduced side chain. The resulting intermediate then undergoes dehydration to afford the final aromatic imidazo[2,1-b]thiadiazole ring system.

The reaction proceeds via the formation of an iminothiadiazole intermediate, which then undergoes a dehydrative cyclization to yield the fused heterocyclic product. The electrophilic substitution reactions on the imidazo[2,1-b]thiadiazole ring typically occur at the C-5 position.

For the synthesis of 2,5,6-trisubstituted imidazo[2,1-b]thiadiazoles, the mechanism follows a similar pathway, with the substituents at the 2 and 6 positions being introduced from the corresponding substituted 2-amino-1,3,4-thiadiazole and α-haloketone, respectively. The substituent at the 5-position is typically introduced through an electrophilic substitution reaction on the pre-formed imidazo[2,1-b]thiadiazole ring.

Spectroscopic and Structural Characterization of 6 Phenylimidazo 2,1 B 1 2 3 Thiadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the carbon-hydrogen framework and the connectivity of atoms within a molecule. For the 6-phenylimidazo[2,1-b] nih.govnih.govthiadiazole scaffold, ¹H, ¹³C, and ¹⁹F NMR are particularly valuable.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 6-phenylimidazo[2,1-b] nih.govnih.govthiadiazole derivatives, the chemical shifts (δ) and coupling constants (J) of the protons are characteristic of their positions on the fused ring system and the phenyl substituent.

The protons on the imidazo[2,1-b] nih.govnih.govthiadiazole core typically appear in the aromatic region of the spectrum. For instance, the protons of the imidazole (B134444) ring are often observed as distinct signals. The protons on the phenyl ring at the 6-position exhibit chemical shifts and splitting patterns that are influenced by the nature and position of any substituents on the phenyl ring.

In a series of 3-(6-phenylimidazo[2,1-b] nih.govnih.govthiadiazol-2-yl)-1H-indole derivatives, the aromatic protons of the 6-phenyl group typically resonate as multiplets in the range of δ 7.32–7.88 ppm. The specific chemical shifts and coupling patterns can provide information about the substitution on the phenyl ring. For example, in a derivative with a 4-nitrophenyl group at the 6-position, the protons on this ring appear as two doublets at approximately δ 8.11 and 8.25 ppm, indicative of the strong electron-withdrawing nature of the nitro group.

Compound/DerivativeProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
5-Methoxy-3-(6-phenylimidazo[2,1-b] nih.govnih.govthiadiazol-2-yl)-1H-indole hydrobromideAr-H (phenyl)7.32–7.49m-
Ar-H (phenyl)7.88d7.6
5-Methoxy-3-[6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govthiadiazol-2-yl]-1H-indoleAr-H (nitrophenyl)8.11s-
Ar-H (nitrophenyl)8.25d2.2
5-Methoxy-3-[6-(3-methoxyphenyl)imidazo[2,1-b] nih.govnih.govthiadiazol-2-yl]-1H-indole hydrobromideAr-H (methoxyphenyl)6.87-6.98m-
Ar-H (methoxyphenyl)7.32-7.48m-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in 6-phenylimidazo[2,1-b] nih.govnih.govthiadiazole and its derivatives are characteristic of their hybridization and chemical environment.

The carbons of the imidazo[2,1-b] nih.govnih.govthiadiazole core typically resonate in the downfield region of the spectrum due to the presence of heteroatoms and the aromatic nature of the ring system. The carbons of the thiadiazole ring are generally observed at δ 158-164 ppm. rsc.org The carbons of the imidazole portion of the fused ring system also have distinct chemical shifts. The phenyl group carbons at the 6-position show signals in the aromatic region, with their exact chemical shifts being sensitive to the electronic effects of any substituents.

For example, in a series of 3-(6-phenylimidazo[2,1-b] nih.govnih.govthiadiazol-2-yl)-1H-indole derivatives, the carbons of the imidazo[2,1-b] nih.govnih.govthiadiazole moiety were identified in the ¹³C NMR spectra. The carbon atoms of the phenyl ring typically appear in the range of δ 124-132 ppm.

Compound/DerivativeCarbon AtomChemical Shift (δ, ppm)
5-Methoxy-3-(6-phenylimidazo[2,1-b] nih.govnih.govthiadiazol-2-yl)-1H-indole hydrobromidePhenyl C124.6 (2C), 128.8 (2C), 130.2, 132.3
Imidazothiadiazole C105.8, 142.6, 142.7, 158.3
5-Methoxy-3-[6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govthiadiazol-2-yl]-1H-indoleNitrophenyl C124.1 (3C), 124.8 (2C), 140.6, 145.6
Imidazothiadiazole C106.2, 142.4, 144.0, 158.1
5-Methoxy-3-[6-(3-methoxyphenyl)imidazo[2,1-b] nih.govnih.govthiadiazol-2-yl]-1H-indole hydrobromideMethoxyphenyl C109.8 (2C), 111.1, 116.9, 129.9 (2C), 134.2, 159.6
Imidazothiadiazole C106.0, 140.3, 159.3

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

¹⁹F NMR spectroscopy is a highly sensitive technique used for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent NMR probe. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information.

For fluorinated derivatives of 6-phenylimidazo[2,1-b] nih.govnih.govthiadiazole, ¹⁹F NMR can be used to confirm the presence and location of fluorine atoms on the molecule. The chemical shift of a fluorine atom is influenced by the nature of the substituent and its position on the aromatic ring. For instance, a fluorine atom on the 6-phenyl group would exhibit a characteristic chemical shift and coupling to neighboring protons.

While specific experimental data for fluorinated 6-phenylimidazo[2,1-b] nih.govnih.govthiadiazole derivatives is not widely reported in the provided search results, the general principles of ¹⁹F NMR are applicable. The chemical shifts of fluorine atoms attached to an aromatic ring are influenced by the electronic effects of other substituents. Electron-donating groups tend to cause upfield shifts, while electron-withdrawing groups lead to downfield shifts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of bonds in a molecule are sensitive to the types of atoms and the nature of the chemical bonds connecting them.

For 6-phenylimidazo[2,1-b] nih.govnih.govthiadiazole and its derivatives, IR spectroscopy can confirm the presence of key functional groups. The stretching vibrations of the C=N and C=C bonds within the heterocyclic ring system typically appear in the region of 1600-1500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3100-3000 cm⁻¹. The C-S stretching vibration is usually found in the fingerprint region, at lower wavenumbers.

In various synthesized derivatives of 3-(6-phenylimidazo[2,1-b] nih.govnih.govthiadiazol-2-yl)-1H-indole, characteristic IR absorption bands have been reported. For example, the N-H stretching vibration of the indole (B1671886) ring is typically observed as a sharp peak in the range of 3600-3400 cm⁻¹.

Compound/DerivativeFunctional GroupWavenumber (cm⁻¹)
5-Methoxy-3-(6-phenylimidazo[2,1-b] nih.govnih.govthiadiazol-2-yl)-1H-indole hydrobromideN-H (indole)3592, 3433
5-Methoxy-3-[6-(2,5-dimethoxyphenyl)imidazo[2,1-b] nih.govnih.govthiadiazol-2-yl]-5-methoxy-1H-indoleN-H (indole)3604
5-Methoxy-3-[6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govthiadiazol-2-yl]-1H-indoleN-H (indole)3609

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. The molecular weight of the parent compound, 6-phenylimidazo[2,1-b] nih.govnih.govthiadiazole, is 201.25 g/mol . cymitquimica.com

The mass spectra of imidazo[2,1-b] nih.govnih.govthiadiazole derivatives typically show a prominent molecular ion peak (M⁺), which confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this heterocyclic system may involve cleavage of the imidazole or thiadiazole rings.

Studies on the mass spectral fragmentation of related 2-alkyl-6-arylimidazo[2,1-b] nih.govnih.govthiadiazoles have shown fragmentation patterns that include the loss of alkyl radicals from the molecular ion and cleavage of the heterocyclic rings.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as the masses of atoms are not integers.

For 6-phenylimidazo[2,1-b] nih.govnih.govthiadiazole and its derivatives, HRMS can be used to confirm the molecular formula of a synthesized compound, providing unambiguous identification. For example, if a derivative is synthesized, HRMS can confirm the addition of specific substituents by providing an exact mass that corresponds to the expected molecular formula.

While specific HRMS data for 6-phenylimidazo[2,1-b] nih.govnih.govthiadiazole was not found in the provided search results, the application of this technique is crucial for the definitive characterization of new derivatives. For instance, in the synthesis of related sulfur-bridged imidazopyridines, HRMS was used to confirm the elemental composition of the products. For bis(2-phenylimidazo[1,2-a]pyridin-3-yl)sulfane, the calculated exact mass for the [M+H]⁺ ion was 419.1330, and the found mass was 419.1325, confirming the molecular formula C₂₆H₁₉N₄S. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to confirm the empirical formula of newly synthesized compounds. By quantifying the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—researchers can verify that the isolated product has the expected atomic composition, lending crucial support to its proposed structure. For derivatives of 6-Phenylimidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazole, this method is routinely used to validate the successful incorporation of various substituents onto the core heterocyclic scaffold.

The process involves combusting a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured, allowing for the calculation of the percentage composition of the original sample. These experimentally determined values are then compared against the theoretical percentages calculated from the compound's molecular formula. A close correlation between the found and calculated values, typically within a margin of ±0.4%, is considered a confirmation of the compound's purity and elemental composition. nih.gov

For instance, in the synthesis of various substituted imidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazole derivatives, elemental analysis has served as a definitive checkpoint. nih.gov The data presented in the following table illustrates the application of this technique for two distinct derivatives, showing strong agreement between the theoretical and experimentally observed values.

Compound NameMolecular FormulaElementCalculated (%)Found (%)Reference
5-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3,4-thiadiazol-2-amineC₁₁H₉FN₄SC53.2153.50 nih.gov
H3.653.78
N22.5722.69
5-Methoxy-3-[6-(3,4,5-trimethoxyphenyl)imidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazol-2-yl]-1H-indole hydrobromideC₂₁H₁₈N₄O₃SC62.0562.58 nih.gov
H4.464.58
N13.7813.86

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the connectivity and stereochemistry of a compound.

Crystal Structure Determination

For the imidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazole scaffold, X-ray crystallography has been instrumental in confirming the fused-ring structure and the spatial orientation of its substituents. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the electron density, and thus the atomic positions, can be constructed.

Studies on derivatives of 6-phenylimidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazole have revealed detailed crystallographic parameters. For example, the structure of 2-Isobutyl-6-phenylimidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazole was determined to crystallize in a monoclinic system. nih.gov The specific parameters obtained from such analyses, including the unit cell dimensions (the smallest repeating unit of a crystal lattice) and the space group (which describes the symmetry of the crystal), provide a unique fingerprint for the compound's solid-state form.

The table below summarizes the crystallographic data obtained for a representative derivative of the title compound.

Crystal Data for 2-Isobutyl-6-phenylimidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazole nih.gov
ParameterValue
Molecular FormulaC₁₄H₁₅N₃S
Molecular Weight (g/mol)257.35
Crystal SystemMonoclinic
a (Å)5.6921 (1)
b (Å)19.6453 (4)
c (Å)12.3610 (2)
β (°)96.127 (1)
Volume (ų)1374.35 (4)
Z (Molecules per unit cell)4
RadiationMo Kα
Temperature (K)296

Planarity and Dihedral Angle Investigations of Fused Ring Systems

A key structural feature of interest in the imidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazole system is the degree of planarity of the fused heterocyclic rings and the rotational orientation of the substituent groups relative to this core. X-ray diffraction analysis provides precise measurements of dihedral angles, which describe the angle between two intersecting planes, offering insight into molecular conformation and steric hindrance.

Investigations have shown that the imidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazole fused-ring system is generally close to planar. nih.govresearchgate.netnih.gov For 2-Isobutyl-6-phenylimidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazole, the maximum deviation from the plane of the fused ring is a mere 0.042 Å. nih.gov Similarly, in 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazole-5-carbaldehyde, the imidazothiadiazole moiety is also planar, with a root-mean-square deviation of just 0.012 Å. nih.goviucr.org

Dihedral Angles in 6-Phenylimidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazole Derivatives
CompoundPlanesDihedral Angle (°)Reference
2-Isobutyl-6-phenylimidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazoleImidazothiadiazole ring and Phenyl ring24.21 (6) nih.gov
2-Isobutyl-6-(2,4-dichlorophenyl)-imidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazoleImidazothiadiazole ring and Dichlorophenyl ring16.8 (0.2) researchgate.net
6-(4-chloro-phenyl)imidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazole-2-sulfonamidePhenyl ring and Imidazole ring5.2 (1) researchgate.net
2-Amino-7-(2-oxo-2-phenylethyl)-6-phenylimidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazolium bromideImidazothiadiazole ring and Phenyl group (Molecule 1)39.1 researchgate.net
Imidazothiadiazole ring and Phenyl group (Molecule 2)43.2
6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] nih.govsmolecule.comresearchgate.netthiadiazole-5-carbaldehydeImidazothiadiazole moiety and Chlorophenyl ring3.7 (1) nih.goviucr.org
Imidazothiadiazole moiety and 4-methylbenzyl ring64.5 (1)

Biological Activities and Mechanistic Investigations of 6 Phenylimidazo 2,1 B 1 2 3 Thiadiazole Derivatives

Antimicrobial Efficacy and Mechanisms

Derivatives of 6-phenylimidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazole have demonstrated notable antimicrobial properties, encompassing antibacterial, antifungal, and antitubercular activities. Researchers have synthesized and evaluated numerous analogues to explore their potential as novel therapeutic agents.

The antibacterial potential of 6-phenylimidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazole derivatives has been investigated against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Studies have shown that certain derivatives of 6-phenylimidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazole exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a series of 2,6-disubstituted imidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazoles linked to an indole (B1671886) moiety were synthesized and evaluated for their ability to inhibit biofilm formation in Staphylococcus aureus. nih.gov Several of these compounds were found to be potent inhibitors of staphylococcal biofilm formation. nih.gov Specifically, derivatives have shown remarkable anti-biofilm activity against S. aureus ATCC 25923, with BIC₅₀ values as low as 0.5 and 0.8 μg/ml. nih.gov Another compound was identified as the most potent against S. aureus ATCC 6538, with a BIC₅₀ of 0.3 μg/ml. nih.gov These compounds were noted to be effective in the initial stages of biofilm development without affecting the mature biofilm or the viability of the free-living planktonic bacteria. nih.gov In other studies, various synthesized derivatives showed slight to moderate activity against Staphylococcus aureus. nih.govresearchgate.net

Table 1: Antibacterial Activity of 6-Phenylimidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazole Derivatives against Gram-Positive Bacteria

Compound Type Bacterial Strain Activity Reference
2-(6-phenylimidazo[2,-1-b] researchgate.netnih.govcbijournal.comthiadiazol-2-yl)-1H-indoles Staphylococcus aureus ATCC 25923 BIC₅₀ = 0.5 and 0.8 µg/ml nih.gov
2-(6-phenylimidazo[2,-1-b] researchgate.netnih.govcbijournal.comthiadiazol-2-yl)-1H-indoles Staphylococcus aureus ATCC 6538 BIC₅₀ = 0.3 µg/ml nih.gov
Various derivatives Staphylococcus aureus Slight to moderate nih.govresearchgate.net
2,5,6-trisubstituted imidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazoles Staphylococcus aureus, Bacillus subtilis Significant researchgate.net

The efficacy of 6-phenylimidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazole derivatives has also been assessed against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Research has indicated that some of these compounds possess slight to moderate activity against these challenging pathogens. nih.govresearchgate.net For example, certain 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles and their 5-substituted derivatives were tested for their antimicrobial properties. nih.gov Within this series, some compounds were found to be moderately active against Escherichia coli and Pseudomonas aeruginosa. nih.gov However, it is noteworthy that in the same study, the tested compounds were found to be inactive against Staphylococcus aureus. nih.gov Another study synthesized a series of 2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazoles and screened them for antibacterial activity against Escherichia coli and Bacillus cirrhosis. researchgate.net

Table 2: Antibacterial Activity of 6-Phenylimidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazole Derivatives against Gram-Negative Bacteria

Compound Type Bacterial Strain Activity Reference
6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles Escherichia coli, Pseudomonas aeruginosa Slight to moderate nih.govresearchgate.net
2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazoles Escherichia coli Screened for activity researchgate.net
2,5,6-trisubstituted imidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazoles Vibrio cholera, Escherichia coli Significant researchgate.net

The emergence of multidrug-resistant (MDR) bacteria is a critical global health issue. Research into new chemical entities active against these strains is paramount. While extensive data on the activity of 6-phenylimidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazole derivatives against MDR strains is still emerging, some studies have begun to explore this area. For instance, the general class of 1,3,4-oxadiazole (B1194373) derivatives, a related heterocyclic system, has been evaluated for activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing significant antibacterial effects. auctoresonline.org This suggests that the imidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazole scaffold may also hold promise in this regard, though more specific research is required.

In addition to their antibacterial properties, derivatives of 6-phenylimidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazole have been evaluated for their antifungal potential against various fungal pathogens. A number of synthesized compounds have been screened against fungal species such as Candida albicans and Aspergillus niger. nih.govresearchgate.netresearchgate.net Generally, these derivatives have demonstrated a range of activity from slight to moderate against the tested fungal strains. nih.gov For instance, a series of 2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazoles were screened for their antifungal activity against Aspergillus niger and Penicillium wortmanni. researchgate.net While specific inhibitory concentrations were not detailed in the abstract, the screening indicates the perceived potential of these compounds. The mechanism of antifungal action for the broader class of 1,3,4-thiadiazole (B1197879) derivatives has been suggested to involve the disruption of cell wall biogenesis. nih.gov This was evidenced by morphological changes in fungal cells, including the formation of abnormally large cells and the inability to maintain a characteristic cell shape. nih.gov

Table 3: Antifungal Activity of 6-Phenylimidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazole Derivatives

Compound Type Fungal Strain Activity Reference
6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles Candida albicans Slight to moderate nih.gov
Biphenyl imidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazoles Candida albicans, Aspergillus niger Screened for activity researchgate.net
2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazoles Aspergillus niger, Penicillium wortmanni Screened for activity researchgate.net

A significant area of investigation for 6-phenylimidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazole derivatives has been their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have reported promising results in this domain. A series of 2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazoles were synthesized and screened for their antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. researchgate.net Among the tested compounds, 2-(2-furyl)-6-phenylimidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazole-5-carbaldehyde and (2-cyclohexyl-6-phenylimidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazol-5-yl)methanol demonstrated the highest inhibitory activity at 100%. researchgate.net Other derivatives in the same study exhibited moderate antitubercular activity. researchgate.net Another study reported a series of 2-substituted-5,6-diaryl substituted imidazo-1,3,4-thiadiazoles being screened for antitubercular activity. cbijournal.com Furthermore, a series of 2,5,6-trisubstituted imidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazoles were synthesized and evaluated, with some compounds showing significant antitubercular activity. researchgate.net The activity of these compounds is often evaluated using methods such as the BACTEC 460 radiometric system or the Microplate Alamar Blue Assay (MABA). researchgate.netresearchgate.net

Table 4: Antitubercular Activity of 6-Phenylimidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazole Derivatives against Mycobacterium tuberculosis H37Rv

Compound Activity Reference
2-(2-furyl)-6-phenylimidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazole-5-carbaldehyde 100% inhibition researchgate.net
(2-cyclohexyl-6-phenylimidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazol-5-yl)methanol 100% inhibition researchgate.net
2-(1-methylimidazol-2-yl)-6-(4-nitrophenyl) imidazo-1,3,4-thiadiazole MIC of 3.14 µg/ml cbijournal.com
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides 17.98% inhibition at 12.5 µg/ml nih.gov
Various 2,5,6-trisubstituted imidazo[2,1-b] researchgate.netnih.govcbijournal.comthiadiazoles Significant activity researchgate.net

Antitubercular/Antimycobacterial Activity

Anticancer and Antiproliferative Potencies and Associated Mechanisms

The 6-phenylimidazo[2,1-b] nih.govnih.govvu.nlthiadiazole scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives exhibiting potent activity against a range of cancer cell lines. nih.govvu.nlnih.gov

Derivatives of 6-phenylimidazo[2,1-b] nih.govnih.govvu.nlthiadiazole have demonstrated significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines.

Pancreatic Ductal Adenocarcinoma (PDAC): A new series of 3-(6-phenylimidazo[2,1-b] nih.govnih.govvu.nlthiadiazol-2-yl)-1H-indole derivatives were synthesized and showed notable in vitro antiproliferative activity against a panel of PDAC cells, including SUIT-2, Capan-1, and Panc-1. nih.govresearchgate.netnih.gov Certain compounds in this series displayed half-maximal inhibitory concentration (IC50) values ranging from 5.11 to 10.8 µM. nih.govresearchgate.netnih.gov

Leukemia: Several 2-substituted-6-[m-(α-bromoacryloylamido)phenyl]imidazo[2,1-b] nih.govnih.govvu.nlthiadiazoles have shown remarkable antiproliferative activity against murine leukemia (L1210) and human T-lymphocyte leukaemia (CEM) cells, with IC50 values in the submicromolar and nanomolar range. nih.gov An imidazo[2,1-b] nih.govnih.govvu.nlthiadiazole-5-carbaldehyde derivative was found to be three times more potent than the reference drug melphalan (B128) against both murine (L1210) and human (CEM) leukemia cells. vu.nl

Murine Mammary Carcinoma: The aforementioned 2-substituted-6-[m-(α-bromoacryloylamido)phenyl]imidazo[2,1-b] nih.govnih.govvu.nlthiadiazoles also exhibited potent activity against murine mammary carcinoma (FM3A) cells. nih.gov

Human Cervix Carcinoma: Significant antiproliferative activity was also observed for these derivatives against human cervix carcinoma (HeLa) cells. nih.gov The imidazo[2,1-b] nih.govnih.govvu.nlthiadiazole-5-carbaldehyde derivative also showed high potency against HeLa cells. vu.nl

Liver Carcinoma: While less extensively documented for this specific scaffold, related 1,3,4-thiadiazole derivatives have shown antiproliferative activity against hepatocellular carcinoma cell lines like Hep-G2. mdpi.com

Table 2: Anticancer Activity of Selected 6-Phenylimidazo[2,1-b] nih.govnih.govvu.nlthiadiazole Derivatives

Derivative Class Cancer Cell Line Activity (IC50/GI50) Reference
3-(6-phenylimidazo[2,1-b] nih.govnih.govvu.nlthiadiazol-2-yl)-1H-indoles Pancreatic (SUIT-2, Capan-1, Panc-1) 5.11 - 10.8 µM nih.govresearchgate.netnih.gov
2-substituted-6-[m-(α-bromoacryloylamido)phenyl]imidazo[2,1-b] nih.govnih.govvu.nlthiadiazoles Murine Leukemia (L1210) Submicromolar to nanomolar nih.gov
2-substituted-6-[m-(α-bromoacryloylamido)phenyl]imidazo[2,1-b] nih.govnih.govvu.nlthiadiazoles Human T-lymphocyte Leukaemia (CEM) Submicromolar to nanomolar nih.gov
2-substituted-6-[m-(α-bromoacryloylamido)phenyl]imidazo[2,1-b] nih.govnih.govvu.nlthiadiazoles Murine Mammary Carcinoma (FM3A) Submicromolar to nanomolar nih.gov
2-substituted-6-[m-(α-bromoacryloylamido)phenyl]imidazo[2,1-b] nih.govnih.govvu.nlthiadiazoles Human Cervix Carcinoma (HeLa) Submicromolar to nanomolar nih.gov
Imidazo[2,1-b] nih.govnih.govvu.nlthiadiazole-5-carbaldehyde Murine Leukemia (L1210) 0.89 µM vu.nl
Imidazo[2,1-b] nih.govnih.govvu.nlthiadiazole-5-carbaldehyde Human T-lymphocyte Leukaemia (CEM) 0.75 µM vu.nl
Imidazo[2,1-b] nih.govnih.govvu.nlthiadiazole-5-carbaldehyde Human Cervix Carcinoma (HeLa) 0.90 µM vu.nl

A hallmark of the anticancer potential of 6-phenylimidazo[2,1-b] nih.govnih.govvu.nlthiadiazole derivatives is their ability to inhibit the proliferation of cancer cells. nih.govnih.gov In vitro studies have consistently demonstrated that these compounds can significantly reduce the growth rate of various cancer cell lines. nih.goviiarjournals.org For example, a series of 3-(6-phenylimidazo[2,1-b] nih.govnih.govvu.nlthiadiazol-2-yl)-1H-indole derivatives effectively inhibited the proliferation of pancreatic cancer cells. nih.goviiarjournals.org Similarly, other derivatives have shown potent antiproliferative activity against leukemia, breast, and cervical cancer cell lines. nih.govvu.nl The mechanism of this antiproliferative effect is often linked to the modulation of key cellular processes and signaling pathways involved in cell growth and division. nih.govvu.nl

In addition to inhibiting cell proliferation, certain 6-phenylimidazo[2,1-b] nih.govnih.govvu.nlthiadiazole derivatives have been shown to possess anti-migratory properties, which is crucial for preventing cancer metastasis. nih.govnih.goviiarjournals.org In a scratch wound-healing assay, a 3-(6-phenylimidazo[2,1-b] nih.govnih.govvu.nlthiadiazol-2-yl)-1H-indole derivative significantly inhibited the migration rate of SUIT-2 and Capan-1 pancreatic cancer cells. nih.govresearchgate.netnih.gov Another study confirmed the anti-migratory ability of several indole-based derivatives, which reduced cell migration by 20-40% compared to the control. iiarjournals.org These findings suggest that these compounds could play a role in controlling the invasive and metastatic potential of cancer cells.

The anticancer effects of 6-phenylimidazo[2,1-b] nih.govnih.govvu.nlthiadiazole derivatives are attributed to their interaction with various molecular targets and the subsequent modulation of critical signaling pathways. Research has identified several potential mechanisms of action:

Protein Tyrosine Kinase (PTK) Inhibition: Some derivatives are thought to exert their anticancer effects by interacting with specific biological targets such as tyrosine kinases. smolecule.com

Focal Adhesion Kinase (FAK) Inhibition: High-throughput arrays have revealed that novel imidazothiadiazoles can cause a significant inhibition of the phosphorylation of 45 tyrosine kinase substrates, with PTK2/FAK being identified as a key hub. vu.nl The inhibition of PTK2/FAK phosphorylation has been validated as a potential mechanism of action for the potent antiproliferative activity of these compounds. vu.nl

Epidermal Growth Factor Receptor (EGFR) Inhibition: Molecular docking studies have been conducted on benzothiazole-based imidazo[2,1-b] nih.govnih.govvu.nlthiadiazole scaffolds against the EGFR receptor. semanticscholar.org Certain derivatives exhibited significantly higher binding scores and inhibitory constants than the reference drug erlotinib, suggesting their potential as EGFR inhibitors. semanticscholar.org

Cyclin-Dependent Kinase (CDK) Inhibition: The rationale for synthesizing hybrid molecules of imidazo[2,1-b] nih.govnih.govvu.nlthiadiazole and indole was partly based on the known anticancer properties of indole derivatives, some of which are potent inhibitors of CDKs, such as CDK1. nih.gov

Modulation of Epithelial-to-Mesenchymal Transition (EMT): The remarkable antiproliferative, anti-migratory, and spheroid shrinkage effects of some imidazothiadiazoles in pancreatic cancer models might be explained by the modulation of key regulators of EMT, including E-cadherin and vimentin, and the inhibition of metalloproteinase-2/-9. vu.nl

Enzyme Inhibition Profiles (General, beyond specific biological activities)

Cyclooxygenase Inhibition

Derivatives of the 6-phenylimidazo[2,1-b] nih.govsahmri.org.aubiointerfaceresearch.comthiadiazole scaffold have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key to the inflammatory pathway. A series of 2,6-diaryl-imidazo[2,1-b] nih.govsahmri.org.aubiointerfaceresearch.comthiadiazole derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov Among the tested compounds, some showed significant anti-inflammatory effects, with one derivative, in particular, exhibiting better activity than the standard drug, diclofenac. nih.gov Molecular docking studies suggested that this activity was due to a higher inhibition of COX-2. nih.gov

In another study, a series of 5,6-diarylimidazo[2,1-b]thiazole compounds, which are structurally related to the imidazo[2,1-b] nih.govsahmri.org.aubiointerfaceresearch.comthiadiazole core, were prepared and their inhibitory potencies against COX-1 and COX-2 were measured. This led to the identification of a potent and selective inhibitor of the COX-2 enzyme.

CompoundTargetActivityReference
2,6-diaryl-imidazo[2,1-b] nih.govsahmri.org.aubiointerfaceresearch.comthiadiazole derivative (5c)COX-2Higher inhibition than diclofenac nih.gov
5,6-diarylimidazo[2,1-b]thiazole derivative (L-766,112)COX-2Potent and selective inhibitor

Jun Kinase Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are involved in various cellular processes, including stress responses, apoptosis, and inflammation. A study focused on designing novel Mitogen-activated protein kinase-interacting protein kinase (MNK) inhibitors using the imidazo[2,1-b] nih.govsahmri.org.aubiointerfaceresearch.comthiadiazole scaffold discovered that one of their compounds also exhibited inhibitory activity against other kinases. nih.gov Specifically, compound 18 from this series was found to inhibit the c-Jun N-terminal kinases JNK1 and JNK2. nih.gov This finding, though secondary to the main study, indicates that the imidazo[2,1-b] nih.govsahmri.org.aubiointerfaceresearch.comthiadiazole skeleton can be a starting point for developing JNK inhibitors.

CompoundTargetActivityReference
Compound 18 (imidazo[2,1-b] nih.govsahmri.org.aubiointerfaceresearch.comthiadiazole derivative)JNK1, JNK2Inhibitory activity nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Several 1,3,4-thiadiazole derivatives have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms.

One study reported that imidazo[2,1-b] nih.govsahmri.org.aubiointerfaceresearch.comthiadiazoles demonstrated low nanomolar inhibitory activity against hCA I and hCA II. Some of these compounds showed significantly higher inhibition of hCA I compared to the standard drug acetazolamide, while others displayed selectivity towards hCA II. A separate investigation into benzenesulfonamides incorporating a 1,3,4-thiadiazol-3(2H)-yl group found low nanomolar activity against hCA II and significant inhibition of the tumor-associated isoforms hCA IX and XII. Furthermore, a set of carbonic anhydrase inhibitors based on the 1,3,4-thiadiazole scaffold were evaluated for their in vivo efficacy in the gut decolonization of vancomycin-resistant enterococci (VRE), demonstrating superior efficacy compared to the current drug of choice, linezolid.

Compound SeriesTarget IsoformsNotable ActivityReference
Imidazo[2,1-b] nih.govsahmri.org.aubiointerfaceresearch.comthiadiazoleshCA I, hCA IILow nanomolar inhibition; isoform selectivity
Benzenesulfonamides with 1,3,4-thiadiazol-3(2H)-ylhCA I, hCA II, hCA IX, hCA XIILow nanomolar inhibition of hCA II, IX, and XII
1,3,4-Thiadiazole CA inhibitorsBacterial CAsSuperior VRE gut decolonization vs. linezolid

Other Biological Activities (e.g., Diuretic, Anti-Alzheimer's Disease, Anti-Leishmanial, Cardiotonic, Herbicidal)

The versatility of the 6-phenylimidazo[2,1-b] nih.govsahmri.org.aubiointerfaceresearch.comthiadiazole scaffold is further highlighted by its diverse range of other reported biological activities.

Diuretic Activity: A synthesized derivative, (E)-2-Methyl-6-phenylimidazo[2,1-b]-1,3,4-thiadiazole-5-carboxaldehyde dimethylaminoacetohydrazone, was evaluated for its diuretic activity in rats and was found to be more potent than the reference compounds hydrochlorothiazide (B1673439) and furosemide. nih.gov The 1,3,4-thiadiazole nucleus is a known scaffold for designing potent diuretic agents.

Anti-Alzheimer's Disease Activity: The imidazo[2,1-b] nih.govsahmri.org.aubiointerfaceresearch.comthiadiazole scaffold has been recognized for its potential in developing agents against Alzheimer's disease. sahmri.org.au Derivatives have been investigated as inhibitors of beta-site APP cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), all of which are key targets in Alzheimer's therapy. biointerfaceresearch.com Specifically, nitro phenyl substituted derivatives showed superior BACE1 inhibitory activity. biointerfaceresearch.com

Anti-Leishmanial Activity: The 1,3,4-thiadiazole scaffold is a principal structural component in various antileishmanial agents. Derivatives of this scaffold have shown good antileishmanial activity against both promastigote and amastigote forms of Leishmania major.

Cardiotonic Activity: A series of 2-methyl-6-(4'-substituted phenyl)imidazo[2,1-b]-1,3,4-thiadiazoles and related derivatives were synthesized and screened for their cardiotonic activity in isolated guinea pig atria, indicating the potential of this chemical class in the development of agents for heart conditions.

Herbicidal Activity: The 1,3,4-thiadiazole moiety is present in compounds with herbicidal properties. The herbicidal effects of some thiadiazole derivatives are attributed to the inhibition of photosynthesis and electron transport.

Biological ActivityKey FindingsReference(s)
DiureticA derivative showed higher activity than hydrochlorothiazide and furosemide. nih.gov nih.gov
Anti-Alzheimer's DiseaseDerivatives inhibit BACE1, AChE, and BuChE. biointerfaceresearch.com sahmri.org.aubiointerfaceresearch.com
Anti-LeishmanialDerivatives exhibit activity against Leishmania major.
CardiotonicCertain derivatives showed cardiotonic activity in isolated guinea pig atria.
HerbicidalThiadiazole derivatives are known to possess herbicidal properties.

Structure Activity Relationship Sar Studies and Molecular Design

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies mathematically correlate the biological activity of a series of compounds with their physicochemical properties, known as descriptors. For imidazo[2,1-b] semanticscholar.orgresearchgate.netiscience.inthiadiazole derivatives, QSAR investigations have revealed that a combination of thermodynamic, electronic, and steric factors is crucial for their antiproliferative potency. researchgate.net These analyses provide predictive models that can estimate the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.

A QSAR investigation on a set of 42 di- and trisubstituted imidazo[2,1-b] semanticscholar.orgresearchgate.netiscience.inthiadiazoles against various cancer cell lines (murine leukemia L1210, human T-lymphocyte Molt4/C8, and human cervix carcinoma HeLa) demonstrated the importance of lipophilicity, electronic properties, and steric factors. researchgate.net The resulting models showed high correlation coefficients, indicating their robustness and predictive power. researchgate.net

Table 1: QSAR Models for Antiproliferative Activity of Imidazo[2,1-b] semanticscholar.orgresearchgate.netiscience.inthiadiazole Derivatives researchgate.net

Cancer Cell LineQSAR EquationStatistical Parameters
L1210 log(1/IC₅₀) = -0.522(±0.12) ALOGP - 0.285(±0.04) ELUMO - 0.003(±0.0004) ASA_H + 2.155(±0.38)r² = 0.887, F = 81.1, s = 0.29
Molt4/C8 log(1/IC₅₀) = -0.492(±0.09) ALOGP - 0.231(±0.03) ELUMO - 0.003(±0.0003) ASA_H + 2.278(±0.28)r² = 0.924, F = 124.9, s = 0.22
HeLa log(1/IC₅₀) = -0.404(±0.10) ALOGP - 0.286(±0.03) ELUMO - 0.002(±0.0004) ASA_H + 2.023(±0.32)r² = 0.904, F = 101.4, s = 0.25

Where: ALOGP = Ghose-Crippen Log K ow; ELUMO = Energy of the Lowest Unoccupied Molecular Orbital; ASA_H = Hydrophobic component of the Solvent-Accessible Surface Area.

Thermodynamic descriptors, particularly those related to lipophilicity and hydrophobicity, play a significant role in the activity of these compounds. Lipophilicity influences the ability of a molecule to cross cell membranes and reach its biological target. slideshare.net In QSAR models for imidazo[2,1-b] semanticscholar.orgresearchgate.netiscience.inthiadiazoles, descriptors such as the logarithm of the partition coefficient (logP) and the hydrophobic component of the solvent-accessible surface area (ASA_H) have been shown to be critical. researchgate.net The negative correlation with these descriptors in the derived equations suggests that an optimal level of lipophilicity is required; excessively high hydrophobicity may be detrimental to antiproliferative activity. researchgate.net

The electronic properties of the imidazo[2,1-b] semanticscholar.orgresearchgate.netiscience.inthiadiazole scaffold and its substituents are fundamental to its interaction with biological targets. Electronic descriptors quantify the distribution of electrons within the molecule, affecting its reactivity and ability to form non-covalent interactions like hydrogen bonds and π-π stacking. slideshare.net

Key electronic descriptors identified in QSAR studies include the energy of the lowest unoccupied molecular orbital (ELUMO). researchgate.net This descriptor relates to the molecule's ability to accept electrons, and its consistent presence in QSAR models highlights the importance of the electronic nature of the nitrogen atoms in the imidazothiadiazole ring for interactions with molecular targets. researchgate.net Other analyses using Density Functional Theory (DFT) have employed descriptors such as molecular electrostatic potential (MEP), electronegativity, and frontier molecular orbital energies (HOMO-LUMO) to understand the electronic characteristics and reactivity of these molecules. universci.com

Impact of Substituent Modifications on Biological Activity

The biological activity of the 6-phenylimidazo[2,1-b] semanticscholar.orgresearchgate.netiscience.inthiadiazole core can be significantly modulated by introducing various substituents at different positions on the fused ring system. The most explored positions for substitution are C-2 and C-5, with modifications at these sites leading to profound changes in potency and selectivity. nih.gov

The C-2 position of the imidazo[2,1-b] semanticscholar.orgresearchgate.netiscience.inthiadiazole ring is a primary site for chemical modification to enhance biological activity. Studies have shown that introducing bulky and complex aromatic or heteroaromatic groups at this position can lead to potent antiproliferative agents. nih.gov

For example, a series of derivatives featuring an indole (B1671886) moiety at the C-2 position, specifically 3-(6-phenylimidazo[2,1-b] semanticscholar.orgresearchgate.netiscience.inthiadiazol-2-yl)-1H-indoles, was synthesized and evaluated for activity against pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov Within this series, certain substitutions on the indole ring were found to be particularly effective.

Table 2: Antiproliferative Activity (IC₅₀, µM) of Selected 2-Substituted Imidazo[2,1-b] semanticscholar.orgresearchgate.netiscience.inthiadiazole-Indole Derivatives nih.gov

CompoundR (Indole Substituent)SUIT-2Capan-1Panc-1
9c 5-Fluoro5.116.425.11
9e 5-Nitro>5011.2>50
9l 5-Fluoro, 6-Chloro10.88.877.91
9n 5-Nitro, 6-Chloro10.1>50>50

As shown in the table, compounds 9c and 9l , bearing a 5-fluoro substituent on the indole ring, demonstrated significant in vitro antiproliferative activity across all three tested cell lines. nih.gov This suggests that an electron-withdrawing group at the 5-position of the 2-yl-indole substituent is favorable for activity.

In another study, the introduction of a benzothiazole (B30560) group at the C-2 position was investigated. semanticscholar.org The resulting 2-(6-phenylimidazo[2,1-b] semanticscholar.orgresearchgate.netiscience.inthiadiazol-2-yl)benzo[d]thiazole derivatives showed that substitutions on the 6-phenyl ring were important for anticancer activity, particularly against MCF-7 and A549 cell lines. semanticscholar.org Specifically, compounds with 4-chloro, 4-bromo, and 4-nitro groups on the 6-phenyl ring exhibited the most potent activity. semanticscholar.org

While the C-2 and C-6 positions have been more extensively studied, modifications at the C-5 position have also been shown to influence biological outcomes. The introduction of substituents at C-5, often in conjunction with modifications at C-2 and C-6, has led to the development of 2,5,6-trisubstituted derivatives with interesting antiproliferative properties. nih.gov

One study explored the introduction of a morpholino group at the C-5 position, leading to a series of N-(5-morpholino-2-arylimidazo[2,1-b] semanticscholar.orgresearchgate.netiscience.inthiadiazol-6-yl)carboxamides. These compounds were evaluated in silico as potential inhibitors of Fer kinase, a non-receptor tyrosine kinase involved in cancer progression. biointerfaceresearch.com The molecular docking studies indicated that these 5-morpholino derivatives could form strong complexes with the enzyme, suggesting their potential as anticancer agents. biointerfaceresearch.com The presence of the morpholino group at C-5, combined with various carboxamides at C-6, was crucial for the predicted binding affinity. biointerfaceresearch.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 6-phenylimidazo[2,1-b] jpsionline.comsemanticscholar.orgresearchgate.netthiadiazole, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets, helping to rationalize their biological activities.

Molecular docking simulations have successfully identified key interactions between 6-phenylimidazo[2,1-b] jpsionline.comsemanticscholar.orgresearchgate.netthiadiazole derivatives and their target proteins. These interactions are crucial for the stability of the ligand-protein complex and are predictive of the compound's inhibitory potential.

For instance, docking studies of N-(5-morpholino-2-arylimidazo[2,1-b] jpsionline.comsemanticscholar.orgresearchgate.netthiadiazol-6-yl)carboxamides with a homology model of Fer kinase revealed specific binding patterns. The derivative N-(5-morpholino-2-(p-tolyl)imidazo[2,1-b] jpsionline.comsemanticscholar.orgresearchgate.netthiadiazol-6-yl)benzamide was found to be anchored in the active site not only by hydrophobic interactions but also through the formation of five distinct intermolecular hydrogen bonds with key amino acid residues: Asn 573, Asp 684, Asn 689, Asp 702, and Lys 591. researchgate.net The bond lengths for these interactions were calculated to be 3.0 Å, 3.2 Å, 3.4 Å, 3.4 Å, and 3.3 Å, respectively. researchgate.net

In another study targeting HIV-1 protease, derivatives of 2-(4-methyl benzyl)-6-phenylimidazo[2,1-b] jpsionline.comsemanticscholar.orgresearchgate.netthiadiazole were analyzed. researchgate.net The interactions were quantified by hydrogen bond energies, which for some compounds were found to be -2.12 KJ, -4.02 KJ, and -7.17 KJ, indicating stable binding within the enzyme's active site. researchgate.net Furthermore, when investigating potential anti-tubercular agents, studies showed that the thiazolylhydrazone and 1,3,4-thiadiazole (B1197879) derivatives have good binding interactions with the Tyr 158 amino acid residue of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacteria. jpsionline.com

Table 1: Ligand-Protein Interactions for Imidazo[2,1-b] jpsionline.comsemanticscholar.orgresearchgate.netthiadiazole Derivatives

Compound Derivative Target Protein Interacting Residues Interaction Type
N-(5-morpholino-2-(p-tolyl)imidazo[2,1-b] jpsionline.comsemanticscholar.orgresearchgate.netthiadiazol-6-yl)benzamide Fer Kinase Asn 573, Asp 684, Asn 689, Asp 702, Lys 591 Hydrogen Bonds
2-(4-methyl benzyl)-6-phenylimidazo[2,1-b] jpsionline.comsemanticscholar.orgresearchgate.netthiadiazole series HIV-1 Protease Not specified Hydrogen Bonds
Thiazolylhydrazone and 1,3,4-thiadiazole derivatives InhA Tyr 158 Binding Interaction

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-protein interaction. Lower (more negative) energy values typically indicate higher binding affinity.

Studies on novel imidazo[2,1-b] jpsionline.comsemanticscholar.orgresearchgate.netthiadiazole derivatives targeting tubercular and fungal proteins have demonstrated significant binding affinities. For example, against the tubercular protein Pantothenate synthetase, compounds designated 6a1 and 6d1 both achieved a dock score of -9.7. jpsionline.com The same compounds, when docked against the fungal protein Glycylpeptide N-tetradecanoyl transferase, showed even higher affinities with scores of -10.4 and -10.8, respectively. jpsionline.com These scores were notably better than the standard drugs isoniazid (B1672263) (-5.6) and fluconazole (B54011) (-7.3). jpsionline.com

In the context of anticancer research, derivatives were docked against the Epidermal Growth Factor Receptor (EGFR). Compounds Vb, Vd, and Vh, which feature 4-chlorophenyl, 4-bromophenyl, and 4-nitrophenyl substitutions at the 6-position, respectively, exhibited significantly higher binding scores than the reference drug erlotinib. semanticscholar.org Similarly, when targeting HIV-1 protease, derivatives showed a wide range of dock scores, with the most potent compound (RUS-06) achieving a score of -117.15. researchgate.net Another study targeting the GPC-3 protein for hepatic cancer found that synthesized compounds had good binding affinities ranging from -6.90 to -10.30 kcal·mol⁻¹. nih.gov

Table 2: Predicted Binding Affinities for Imidazo[2,1-b] jpsionline.comsemanticscholar.orgresearchgate.netthiadiazole Derivatives

Compound Series / Derivative Target Protein Predicted Binding Affinity (Dock Score / Energy)
Compound 6d1 Glycylpeptide N-tetradecanoyl transferase -10.8
Compound 6a1 Glycylpeptide N-tetradecanoyl transferase -10.4
Compounds 6a1, 6d1 Pantothenate synthetase -9.7
Derivative 12 GPC-3 Protein -10.30 kcal·mol⁻¹
Compound RUS-06 HIV-1 Protease -117.15
N-(5-morpholino-2-(p-tolyl)imidazo[2,1-b] jpsionline.comsemanticscholar.orgresearchgate.netthiadiazol-6-yl)benzamide Fer Kinase -8.8 kcal/mol

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, offering insights that are complementary to molecular docking. These methods can elucidate aspects of reactivity, molecular orbital energies, and charge distributions that influence biological activity.

In a study focused on developing potent antimicrobial agents, electronic structure calculations were performed at the PM6 level to understand the structure-activity relationship (SAR) of phenyl-substituted imidazo[2,1-b] jpsionline.comsemanticscholar.orgresearchgate.netthiadiazole derivatives. researchgate.net The computational analysis revealed that the hydrophobic character of the keto aryl ring, particularly with no electron-withdrawing substituents at the para position, enhances the antimicrobial activity. Conversely, the presence of electron-donating substituents on the second aryl ring was found to be detrimental to the activity. researchgate.net These quantum-level insights are critical for guiding the rational design of new derivatives with improved potency.

Advanced Modeling Techniques in Drug Discovery

Beyond standard docking and quantum calculations, advanced modeling techniques are being applied to the study of 6-phenylimidazo[2,1-b] jpsionline.comsemanticscholar.orgresearchgate.netthiadiazoles to build more comprehensive predictive models for drug discovery.

One such technique is homology modeling . In the absence of an experimentally determined crystal structure for the Fer kinase, a 3D model of the enzyme was generated using homology modeling. researchgate.netbiointerfaceresearch.com This computationally constructed model served as the receptor for subsequent molecular docking studies, enabling the investigation of ligand-protein interactions that would otherwise not be possible. researchgate.netbiointerfaceresearch.com

Another advanced application is in silico ADMET prediction . Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For a series of N-(5-morpholino-2-arylimidazo[2,1-b] jpsionline.comsemanticscholar.orgresearchgate.netthiadiazol-6-yl)carboxamides, in silico ADMET profiling was conducted. researchgate.netbiointerfaceresearch.com The results showed that these compounds were not predicted to be substrates for P-glycoprotein (P-gp) and were predicted to have significantly lower acute toxicity in rats compared to a reference compound, highlighting their potential as viable drug candidates. researchgate.net These predictive models are crucial for identifying compounds with favorable pharmacokinetic and safety profiles early in the drug discovery pipeline.

Future Research Directions and Translational Perspectives Non Clinical

Expansion of Chemical Library for Enhanced SAR Exploration

A primary future direction is the continued expansion of the chemical library of 6-phenylimidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives to build a more comprehensive understanding of their structure-activity relationships (SAR). researchgate.net While initial studies have provided valuable insights, a broader and more diverse collection of analogues is necessary for deeper exploration. researchgate.net Research has shown that substitutions at the 2- and 6-positions of the imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole core, as well as at the 5-position, significantly influence biological activity. researchgate.netresearchgate.net

For instance, studies on anticancer agents have revealed that specific substitutions on the phenyl ring at the 6-position are crucial for potency. The introduction of electron-withdrawing groups such as 4-chloro, 4-bromo, and 4-nitro on this phenyl ring has been shown to enhance anticancer activity against MCF-7 and A549 cancer cell lines. semanticscholar.org Similarly, in a series of 3-(6-phenylimidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazol-2-yl)-1H-indole derivatives, specific compounds showed significant antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, highlighting the importance of the indole (B1671886) moiety at the 2-position. nih.govresearchgate.net Further systematic modifications, such as altering the electronic and steric properties of substituents on both the phenyl and other aromatic rings, will be crucial for mapping the SAR landscape. nih.govsemanticscholar.org

Table 1: Impact of Substitutions on the Biological Activity of 6-Phenylimidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole Derivatives

Position of Substitution Substituent Target/Activity Observation Reference(s)
C6-Phenyl 4-Chlorophenyl Anticancer (MCF-7, A549) Potent activity observed semanticscholar.org
C6-Phenyl 4-Bromophenyl Anticancer (MCF-7, A549) Potent activity observed semanticscholar.org
C6-Phenyl 4-Nitrophenyl Anticancer (MCF-7, A549) Potent activity observed semanticscholar.org
C2 Indole Moiety Anticancer (PDAC cells) Significant antiproliferative activity nih.govresearchgate.net
C5 Formyl Group Anticancer (60 cell lines) Increased activity researchgate.net

Future efforts should focus on creating libraries with diverse functionalities to probe interactions with various biological targets and to optimize pharmacokinetic properties. researchgate.netbiointerfaceresearch.com

Exploration of Novel Biological Targets

The imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole scaffold has demonstrated activity against a range of biological targets, including protein kinases and enzymes. nih.govsemanticscholar.org Derivatives have been identified as inhibitors of Fms-like tyrosine kinase 3 (FLT3) and the Epidermal Growth Factor Receptor (EGFR), both of which are important targets in cancer therapy. nih.govsemanticscholar.org Other studies have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II and acetylcholinesterase (AChE), suggesting potential applications in other disease areas.

The broad spectrum of reported biological activities—including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects—suggests that this scaffold may interact with a wider range of targets than currently known. nih.govnih.govnih.gov Future research should aim to identify and validate these novel biological targets. This can be achieved through a combination of approaches:

Phenotypic Screening: Testing new derivatives in a variety of cell-based assays to uncover unexpected biological activities.

Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular targets responsible for the observed phenotypic effects.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular studies are required to elucidate the precise mechanism of inhibition or modulation. nih.gov

Discovering new targets will not only open up new therapeutic avenues for this class of compounds but will also provide valuable tools for basic biological research. researchgate.net

Development of Advanced and Sustainable Synthetic Methodologies

Current synthetic routes to 6-phenylimidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazoles often involve the condensation of 2-amino-5-phenyl-1,3,4-thiadiazoles with α-haloketones, typically under reflux in solvents like ethanol. researchgate.netnih.govnih.gov While effective, these methods can require long reaction times and may not align with the principles of green chemistry. researchgate.netresearchgate.net

Future research should focus on developing more advanced and sustainable synthetic strategies. jpsionline.com Key areas for improvement include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times, improve yields, and enhance the efficiency of synthesis. smolecule.com

One-Pot Reactions: Designing multi-component reactions where starting materials are converted to the final product in a single step can reduce waste, save time, and simplify purification processes. nih.gov

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives.

Catalytic Methods: Exploring novel catalysts that can promote the desired transformations under milder conditions and with higher efficiency.

The development of robust and scalable synthetic methods is crucial for the efficient production of large and diverse chemical libraries for SAR studies and for the eventual large-scale synthesis of lead candidates. researchgate.net

Integration of In Silico and In Vitro Approaches for Lead Optimization

The process of optimizing a lead compound can be significantly accelerated by integrating computational (in silico) and experimental (in vitro) approaches. iomcworld.org This synergy allows for a more rational and targeted design of new analogues, reducing the time and cost associated with traditional trial-and-error methods. iomcworld.orgnih.gov

In silico techniques like molecular docking have been successfully used to predict the binding modes of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives within the active sites of their target proteins, such as EGFR and carbonic anhydrase. semanticscholar.org These computational models help to explain observed SAR and guide the design of new compounds with improved binding affinity and selectivity. mdpi.comrsc.org For example, docking studies can highlight key hydrogen bonds and hydrophobic interactions that are critical for activity, suggesting specific modifications to enhance these interactions. nih.gov

The typical workflow involves:

Building a Computational Model: Developing a pharmacophore model or using the crystal structure of the target protein for docking studies. mdpi.com

Virtual Screening: Screening virtual libraries of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives to prioritize compounds for synthesis. nih.gov

Synthesis and In Vitro Testing: Synthesizing the prioritized compounds and evaluating their biological activity in relevant assays. iomcworld.org

Iterative Refinement: Using the experimental results to refine the computational model and design the next generation of compounds.

Furthermore, in silico tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and address potential liabilities early in the drug discovery process. biointerfaceresearch.commdpi.com This integrated approach provides a powerful platform for the efficient optimization of 6-phenylimidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives into viable drug candidates. iomcworld.org

Q & A

Q. What are the established synthetic routes for 6-phenylimidazo[2,1-b][1,3,4]thiadiazole?

The compound is synthesized via cyclocondensation of 5-amino-1,3,4-thiadiazole-2-sulfonamide with α-haloketones (e.g., 2-bromoacetophenone) under reflux conditions, yielding ~48% . Alternative methods include reacting hydrazonoyl halides with alkyl carbothioates or replacing thiazole rings with 1,2,4-thiadiazole groups . Purification typically involves column chromatography and recrystallization.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • 1H/13C NMR : Identifies proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • X-ray crystallography : Reveals spatial arrangements, such as the chair conformation of the thiadiazole ring and dihedral angles between fused rings (e.g., 3b crystallizes in the P-1 space group) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .

Q. What in vitro biological activities have been reported for this compound and its derivatives?

Key activities include:

  • Anticancer : Derivatives like 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indoles inhibit pancreatic cancer cell lines (SUIT-2) with GI₅₀ values of 1.67–10.3 µM .
  • Anti-inflammatory : Chloro-methyl analogs inhibit COX-1/COX-2, reducing prostaglandin synthesis .
  • Antimicrobial : Hybrids with benzofuran show activity against Staphylococcus aureus via biofilm disruption .

Advanced Research Questions

Q. How do structural modifications influence anticancer activity in derivatives?

  • Phenyl/indole substituents : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance kinase inhibition, while methoxy groups improve solubility and target binding .
  • Hybrid scaffolds : Combining imidazo-thiadiazole with chalcones (via Claisen-Schmidt condensation) induces apoptosis in cancer cells by activating caspase-3/7 .
  • Dosage optimization : Derivatives with trifluoromethyl groups require lower concentrations (≤10 µM) for anti-migratory effects .

Q. How can contradictory mechanistic data (e.g., COX vs. kinase inhibition) be resolved?

Contradictions arise from structural variations:

  • Chloro-methyl derivatives primarily target COX enzymes due to steric compatibility with the arachidonic acid binding site .
  • Phenyl-substituted analogs interact with kinase domains (e.g., RSK2) via π-π stacking, validated by docking studies .
  • Experimental validation : Use isoform-specific enzyme assays (e.g., COX-1/2 ELISA vs. kinase inhibition profiling) to clarify targets .

Q. What green chemistry strategies improve synthesis efficiency?

  • Ionic liquid catalysis : [Bmim]Br enables one-pot three-component reactions with yields up to 96% .
  • Solvent-free conditions : Nano-MgO or Eaton’s reagent promotes Friedel-Crafts acylation, reducing waste .
  • Microwave-assisted synthesis : Cuts reaction times by 60% compared to conventional heating .

Q. How can bioavailability challenges be addressed in derivative design?

  • Hydrophilic modifications : Introduce sulfonamide or Mannich bases (e.g., 5-7) to enhance aqueous solubility .
  • LogP optimization : Balance lipophilicity (target LogP 2–4) using substituents like -OH or -COOH .
  • Permeability assays : Caco-2 cell models predict intestinal absorption for orally active candidates .

Q. What in vivo models validate antitumor efficacy?

  • Xenograft models : SUIT-2 pancreatic tumors in nude mice show reduced volume (≥50%) after 21 days of 1g/1h treatment (10 mg/kg/day) .
  • Pharmacokinetics : Monitor plasma half-life (t₁/₂ ≈ 4–6 hrs) and tissue distribution via LC-MS/MS .
  • Toxicity screening : Assess liver/kidney function markers (ALT, BUN) to ensure safety .

Q. What computational tools aid in mechanistic studies?

  • Molecular docking : Predict binding to kinase domains (e.g., NCI-60 panel targets) with AutoDock Vina .
  • MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (e.g., RMSD < 2 Å for COX-2 complexes) .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values for lead optimization .

Q. What challenges exist in scaling up synthesis, and how are they addressed?

  • Low yields : Traditional methods yield ≤50%; improved via flow chemistry for multi-step reactions .
  • Catalyst cost : Recyclable nano-MgO reduces Pd-based catalyst usage by 80% .
  • Purification bottlenecks : Switch from column chromatography to recrystallization in ethanol/water mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.